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Compound of Interest

Compound Name: 3-DL-Cpa-OH

Cat. No.: B555684

An In-depth Technical Guide to 3-chloro-DL-phenylalanine (3-DL-Cpa-OH)

This guide provides a comprehensive overview of 3-chloro-DL-phenylalanine, a non-
proteinogenic amino acid used in scientific research and drug development. It covers the
chemical structure, properties, synthesis strategies, and its application in experimental
workflows.

Chemical Structure and Properties

3-chloro-DL-phenylalanine, denoted as 3-DL-Cpa-OH or DL-Phe(3CI)OH, is a derivative of the
amino acid phenylalanine. It features a chlorine atom substituted at the meta-position (position
3) of the phenyl ring. The "DL" designation indicates that the compound is a racemic mixture,
containing equal amounts of the D- and L-enantiomers. Its structural similarity to natural amino
acids allows it to be a valuable tool for researchers in biochemistry and molecular biology,
particularly in studies related to protein synthesis and enzyme activity.[1]

The IUPAC name for the compound is (2RS)-2-amino-3-(3-chlorophenyl)propanoic acid. The
key structural feature is the chlorine atom on the phenyl ring, which alters the electronic
properties and hydrophobicity of the side chain compared to natural phenylalanine.[2] This
modification is utilized in protein engineering and peptide synthesis to modulate biological
activity and stability.[2]

Table 1: Chemical and Physical Properties of 3-chloro-DL-phenylalanine
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Property Value Reference(s)
CAS Number 1956-15-6 [3]

Molecular Formula CoH10CINO2 [3]

Molecular Weight 199.63 g/mol [31[4]
Appearance White to off-white powder [4]

Purity >97% [3]

pKaz (a-carboxyl) 2.17 (Predicted) [4]

pKaz (a-ammonium) 8.91 (Predicted) [4]

Storage Temperature 0-8 °C [4]

Synthesis of 3-chloro-DL-phenylalanine

While specific, detailed experimental protocols for the synthesis of 3-chloro-DL-phenylalanine
are not readily available in publicly accessible literature, established methods for a-amino acid
synthesis can be applied. The most common and logical starting material for this synthesis is 3-
chlorobenzaldehyde. Two classical methods are particularly relevant: the Strecker synthesis
and the Erlenmeyer-Pléchl synthesis.

Strecker Amino Acid Synthesis

The Strecker synthesis is a robust method for producing racemic a-amino acids from
aldehydes.[2][5] The process involves a one-pot, three-component reaction followed by a
hydrolysis step.

Conceptual Protocol:

e Iminium lon Formation: 3-chlorobenzaldehyde is reacted with ammonia (often from a source
like ammonium chloride) to form an imine.

o Cyanide Addition: A cyanide source, such as potassium cyanide (KCN) or sodium cyanide
(NaCN), is added. The cyanide ion attacks the imine carbon to form an a-aminonitrile.[6]
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» Hydrolysis: The resulting a-aminonitrile is hydrolyzed under acidic or basic conditions to
convert the nitrile group into a carboxylic acid, yielding the final product, 3-chloro-DL-
phenylalanine.[6]

Strecker Synthesis Pathway
( 3-Chlorobenzaldehyde ) ( Ammonia (NH3) )
+ NH3
- H20
v
( Iminium lon Intermediate) ( Cyanide (CN-) )
+ CN-
4
( o-Aminonitrile ) ( Hydrolysis (H30+) )
[Hydrolysis]
v
( 3-chloro-DL-phenylalanine )

Click to download full resolution via product page

Caption: Conceptual workflow for the Strecker synthesis of 3-chloro-DL-phenylalanine.

Erlenmeyer-Plochl Synthesis
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The Erlenmeyer-Ploéchl synthesis is another classic method that produces a-amino acids from
an aldehyde and N-acylglycine via an azlactone (oxazolone) intermediate.[7]

Conceptual Protocol:

o Azlactone Formation: N-acetylglycine (or another N-acyl glycine) is treated with acetic
anhydride to form an oxazolone intermediate.

o Condensation: The oxazolone intermediate reacts with 3-chlorobenzaldehyde in the
presence of a weak base (e.g., sodium acetate) in a Perkin-type condensation reaction. This
forms an unsaturated azlactone.[2][7]

e Reduction and Hydrolysis: The unsaturated azlactone is then reduced (e.g., via catalytic
hydrogenation) to the saturated azlactone. Subsequent hydrolysis of the azlactone ring and
the N-acyl group yields 3-chloro-DL-phenylalanine.
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Erlenmeyer-Pléchl Synthesis Pathway
( N-Acetylglycine )
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4
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Condensation)
4
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[Reduction]
v
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Caption: Conceptual workflow for the Erlenmeyer-Plochl synthesis.
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Experimental Protocols & Applications

As a non-natural amino acid, 3-chloro-DL-phenylalanine is primarily used as a building block in
Solid-Phase Peptide Synthesis (SPPS).[8] It is incorporated into peptide sequences to create
novel therapeutic agents or to study structure-function relationships in proteins. The chlorine
atom can influence protein folding, stability, and receptor-binding interactions.

Protocol: Incorporation into a Peptide via Fmoc-SPPS

The following is a generalized experimental protocol for the incorporation of Fmoc-protected 3-
chloro-DL-phenylalanine into a peptide sequence using manual solid-phase synthesis on a
Rink Amide resin. The commercially available building block for this process is Fmoc-3-CI-DL-
Phe-OH.

Materials:

Rink Amide Resin

e Fmoc-3-CIl-DL-Phe-OH

e Other Fmoc-protected amino acids
e Dimethylformamide (DMF)

e Dichloromethane (DCM)
 Piperidine solution (20% in DMF)

e Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium
hexafluorophosphate)

o Base: DIPEA (N,N-Diisopropylethylamine)
o Cleavage Cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% Water)
Procedure:

o Resin Swelling: The Rink Amide resin is swollen in DMF for 30-60 minutes.
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Fmoc Deprotection: The terminal Fmoc protecting group on the resin (or the previously
coupled amino acid) is removed by treating the resin with 20% piperidine in DMF for 20
minutes. The resin is then washed thoroughly with DMF and DCM.

Amino Acid Activation: In a separate vessel, Fmoc-3-CI-DL-Phe-OH (3 equivalents relative to
resin loading) and HBTU (2.9 equivalents) are dissolved in DMF. DIPEA (6 equivalents) is
added to activate the carboxylic acid.

Coupling: The activated amino acid solution is added to the deprotected resin. The mixture is
agitated for 1-2 hours at room temperature to allow the coupling reaction to proceed to
completion.

Washing: The resin is thoroughly washed with DMF and DCM to remove excess reagents
and byproducts.

Cycle Repetition: Steps 2-5 are repeated for each subsequent amino acid to be added to the
peptide chain.

Final Cleavage & Deprotection: Once the peptide sequence is complete, the peptide is
cleaved from the resin, and all side-chain protecting groups are removed by treating the
resin with the cleavage cocktail for 2-3 hours.

Purification: The crude peptide is precipitated with cold diethyl ether, centrifuged, and purified
using reverse-phase high-performance liquid chromatography (RP-HPLC).
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Workflow: Incorporating 3-Cl-DL-Phe via Fmoc-SPPS
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Caption: Experimental workflow for Solid-Phase Peptide Synthesis (SPPS).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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